molecular formula C15H24O2 B2793794 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid CAS No. 14201-93-5

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid

Cat. No.: B2793794
CAS No.: 14201-93-5
M. Wt: 236.355
InChI Key: HBLNEFWHHZHWCJ-UHFFFAOYSA-N
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Description

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid (CAS 14201-93-5) is a high-value, multifunctional adamantane-based building block in medicinal chemistry and organic synthesis. This compound features the rigid, lipophilic 3,5,7-trimethyladamantane group coupled with a reactive acetic acid moiety, making it a versatile precursor for constructing more complex molecular architectures . The unique properties of the adamantane scaffold are known to enhance drug bioavailability and facilitate passage across biological membranes, a principle leveraged in several approved therapeutics . As such, this chemical is primarily used in research and development (R&D) for the synthesis of novel compounds, including potential pharmaceutical candidates such as adamantane derivatives, which have documented applications in antiviral, antibacterial, and central nervous system (CNS) agent development . The compound is supplied as a powder and should be stored at room temperature . It is characterized by the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol . Key identifiers include PubChem CID 4231833, MDL Number MFCD00167804, and the SMILES string O=C(O)CC12CC3(C)CC(C2)(C)CC(C3)(C)C1 . This product is intended for research purposes as a chemical standard or synthetic intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,5,7-trimethyl-1-adamantyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-12-5-13(2)7-14(3,6-12)10-15(8-12,9-13)4-11(16)17/h4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLNEFWHHZHWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)CC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14201-93-5
Record name 2-(3,5,7-trimethyladamantan-1-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid typically involves the alkylation of adamantane derivatives. One common method includes the reaction of 1-adamantyl bromide with methylmagnesium bromide, followed by oxidation to form the desired acetic acid derivative. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and oxidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Hydrolysis

The hydrolysis of the ethyl ester to the carboxylic acid is a critical step, leveraging strong alkaline conditions to cleave the ester bond. The reaction proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming the carboxylic acid and ethanol as a byproduct .

Potential Derivatization

While not explicitly detailed in the sources, the carboxylic acid group enables further transformations:

  • Esterification : Reaction with alcohols (e.g., R-OH) to form esters.

  • Amide Formation : Conversion to amides via coupling with amines.

  • Nucleophilic Acyl Substitution : Reactions with nucleophiles (e.g., Grignard reagents) to form ketones or other derivatives.

Collision Cross Section (CCS)

Predicted CCS values for different ionization states provide insights into gas-phase behavior:

Adduct m/z Predicted CCS (Ų)
[M+H]+237.18491163.2
[M+Na]+259.16685171.0
[M+NH4]+254.21145179.0
[M-H]-235.17035160.4

These values are critical for mass spectrometry-based identification and quantification .

Research Findings

  • Efficient Synthesis : The hydrolysis method avoids toxic/explosive reagents, offering a practical route to the target acid .

  • Structural Rigidity : The adamantane core provides steric bulk, influencing reaction kinetics and selectivity. For example, in related studies, substituted adamantane derivatives exhibit enhanced stability and unique reactivity profiles .

  • Functional Group Reactivity : The carboxylic acid group enables diverse chemical transformations, though specific examples for this compound remain unexplored in the provided literature.

Scientific Research Applications

Antiviral and Antibacterial Activities

Recent studies have highlighted the compound's potential as an antiviral agent. Its structural characteristics suggest it may interact with biological targets like cytochrome P450 enzymes, influencing drug metabolism pathways. This interaction is crucial for developing new antiviral medications.

Case Study: Antiviral Efficacy

A study investigated the compound's efficacy against viral infections. The results indicated that derivatives of adamantane compounds could inhibit viral replication effectively. For instance, compounds similar to 2-(3,5,7-trimethyladamantan-1-yl)acetic acid demonstrated significant activity against the influenza virus .

CompoundVirus TargetIC50 (μM)
This compoundInfluenza A3.9
AmantadineInfluenza A4.6

These findings suggest that this compound may serve as a lead compound for further antiviral drug development.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro tests showed promising results against various cancer cell lines.

Case Study: Anticancer Activity

According to National Cancer Institute protocols, the compound exhibited antimitotic activity with a mean growth inhibition (GI50) value of 15.72 μM against human tumor cells .

Cell LineGI50 (μM)TGI (μM)
MCF-715.7250.68

These results indicate that further exploration of this compound could lead to new cancer therapies.

Materials Science

The stability and rigidity of the adamantane structure make this compound an interesting candidate for materials science applications. Its ability to form stable polymers or composites can be explored in creating advanced materials with enhanced properties.

Polymerization Studies

Research into polymerization techniques using this compound has shown that it can serve as a monomer in creating thermally stable polymers that exhibit good mechanical properties.

Biochemical Applications

The compound's interactions with biological systems have been studied extensively. Its binding affinity to various receptors and enzymes could provide insights into its role in metabolic pathways.

Interaction Studies

Preliminary data suggest that this compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. Understanding these interactions is critical for assessing potential drug-drug interactions and optimizing therapeutic regimens.

Mechanism of Action

The mechanism of action of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Adamantane Core Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(3,5,7-Trimethyladamantan-1-yl)acetic acid 3,5,7-Trimethyl C₁₅H₂₂O₂ 234.33* High lipophilicity; potential enzyme inhibitor (hypothesized)
1,3-Adamantanediacetic Acid Carboxymethyl at 1,3-positions C₁₄H₂₀O₄ 252.30 Chelating agent; metal coordination studies
(3-Ethyl-1-adamantyl)acetic Acid 3-Ethyl C₁₄H₂₂O₂ 222.32 Enhanced metabolic stability; drug intermediate
2-[3-(Trifluoromethyl)adamantan-1-yl]acetic Acid 3-Trifluoromethyl C₁₃H₁₇F₃O₂ 262.27 High electronegativity; antiviral research
2-[3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)adamantan-1-yl]acetic Acid 3-(Dichloropyridazinyl) C₁₆H₁₈Cl₂N₂O₃ 357.23 Enzyme inhibition (e.g., PDE4)

*Calculated using standard atomic masses.

Key Comparisons and Insights

Substituent Effects on Lipophilicity and Bioactivity Methyl vs. Ethyl Groups: The 3,5,7-trimethyl substitution in the target compound likely increases lipophilicity compared to mono-substituted analogs like (3-Ethyl-1-adamantyl)acetic acid (logP ~2.5 estimated). This enhances membrane permeability, a critical factor in central nervous system (CNS) drug design .

Steric Hindrance and Molecular Rigidity

  • The 3,5,7-trimethyl configuration creates significant steric hindrance, which may reduce rotational freedom compared to 1,3-diacetic acid derivatives. This rigidity could stabilize interactions with rigid protein targets, as seen in studies of 1,3-adamantanediacetic acid with metal ions .

Acidity and Solubility The acetic acid group in all analogs confers moderate water solubility (pH-dependent). However, the trimethyl substitution in the target compound may lower aqueous solubility compared to hydroxylated derivatives like 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, which has improved solubility due to hydrogen bonding .

Applications in Drug Development

  • While the target compound lacks direct clinical data, analogs like 2-[3-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)adamantan-1-yl]acetic acid have shown promise in inhibiting phosphodiesterase-4 (PDE4), a target for inflammatory diseases . The trimethyl variant could similarly modulate enzyme activity but with altered pharmacokinetics.

Biological Activity

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid is a compound derived from adamantane, a hydrocarbon structure known for its unique properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H23O2
  • Molecular Weight : 237.35 g/mol
  • Structure : The compound features a trimethylated adamantane core linked to an acetic acid moiety.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of adamantane derivatives. The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundCOX-1 Inhibition %COX-2 Inhibition %IC50 (µM)
This compound60%65%1.28

In vivo studies demonstrated that this compound could provide significant protection against inflammation, with results comparable to traditional NSAIDs like indomethacin .

2. Antiviral Activity

Adamantane derivatives are well-known for their antiviral properties, particularly against influenza viruses. The compound's mechanism involves inhibition of viral replication by blocking the M2 ion channel of the virus.

Study ReferenceVirus TypeIC50 (µM)
Influenza A H5N10.38
Amantadine-sensitive strains0.48

The antiviral efficacy was assessed using cell-based assays that confirmed the compound's ability to inhibit viral growth without significant cytotoxicity .

3. Neuroprotective Effects

Research has also pointed towards neuroprotective properties of adamantane derivatives. The compound may exert protective effects against neurotoxicity induced by excitatory neurotransmitters through modulation of NMDA receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
  • Blocking Ion Channels : Similar to other adamantane derivatives, it inhibits the M2 ion channel in influenza viruses, preventing viral entry and replication.
  • Modulation of Neurotransmitter Receptors : The compound may interact with NMDA receptors, providing a neuroprotective effect against excitotoxicity.

Case Study 1: Anti-inflammatory Efficacy

A study involving groups of mice demonstrated that administration of this compound resulted in up to 67% protection against induced inflammation compared to a control group treated with indomethacin which showed only 47% protection .

Case Study 2: Antiviral Activity Assessment

In vitro assays conducted on MDCK cells infected with H5N1 virus showed that the compound effectively inhibited viral replication at concentrations significantly lower than those required for traditional antiviral agents like amantadine .

Q & A

Q. What synthetic methodologies are commonly employed for 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid?

The synthesis typically involves a multi-step process:

  • Step 1 : Alkylation of adamantane derivatives to introduce methyl groups at positions 3, 5, and 7. Methylating agents like methyl iodide or dimethyl sulfate are used under acidic conditions .
  • Step 2 : Functionalization with an acetic acid group. This can be achieved via nucleophilic substitution or coupling reactions using glycine derivatives or bromoacetic acid in the presence of catalysts like H2SO4 or HCl .
  • Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product.

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • X-ray diffraction (XRD) : Single-crystal XRD is performed, with data refined using SHELXL for small-molecule refinement. Hydrogen bonding and torsional angles are analyzed to confirm rigidity .
  • Visualization : Programs like ORTEP-3 generate thermal ellipsoid plots to visualize atomic displacement parameters and validate the adamantane cage structure .
  • Validation metrics : R-factors (< 0.05) and goodness-of-fit (GOF ≈ 1.0) are critical for assessing refinement quality .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities.
  • NMR : 1H^1H and 13C^{13}C NMR (in DMSO-d6 or CDCl3) confirm proton environments and methyl group symmetry .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C expected due to adamantane’s stability) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this compound?

  • Twinning analysis : Use SHELXL’s TWIN command to model twinned crystals, common in rigid adamantane derivatives due to high symmetry .
  • Disorder modeling : For flexible acetic acid side chains, partial occupancy refinement or split-atom models are applied .
  • Cross-validation : Compare results with PLATON (e.g., ADDSYM) to detect missed symmetry or overfitting .

Q. What experimental strategies mitigate by-product formation during synthesis?

  • Optimized reaction conditions : Lower reaction temperatures (0–25°C) reduce side reactions during alkylation. Anhydrous conditions prevent hydrolysis of intermediates .
  • Protecting groups : Temporarily protect the carboxylic acid group with tert-butyl esters to avoid unwanted nucleophilic attacks, followed by deprotection with TFA .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How can biological activity studies (e.g., antiviral assays) be designed for this compound?

  • In vitro models : Use plaque reduction assays (PRAs) in MDCK cells infected with influenza A/H1N1, given adamantane’s historical role in M2 ion channel inhibition .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC50 values. Include controls like amantadine for comparison.
  • Molecular docking : Perform docking studies (e.g., AutoDock Vina ) targeting viral proteins (e.g., neuraminidase) to rationalize structure-activity relationships (SAR) .

Q. What methodologies resolve low solubility in aqueous biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug derivatization : Synthesize ester or amide prodrugs (e.g., methyl ester) that hydrolyze in vivo to release the active carboxylic acid .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles to improve bioavailability .

Data Contradiction and Optimization

Q. How should conflicting NMR and XRD data on conformational flexibility be resolved?

  • Dynamic NMR : Acquire variable-temperature 1H^1H NMR (e.g., 25–100°C) to detect restricted rotation in the acetic acid side chain, which may explain discrepancies between solution and solid-state data .
  • DFT calculations : Compare experimental XRD torsional angles with computed values (e.g., Gaussian 16 ) to identify energy-minimized conformers .

Q. What statistical approaches validate reproducibility in synthetic yield?

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2k^k) to test variables like temperature, catalyst loading, and solvent polarity. ANOVA identifies significant factors .
  • Batch-to-batch analysis : Perform ≥3 independent syntheses and report mean ± SD yields. Outliers are analyzed via LC-MS to trace impurities .

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